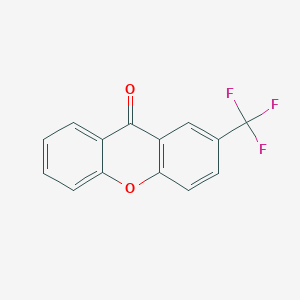

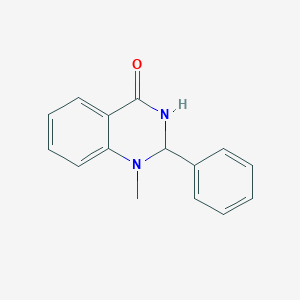

1-(1-苯并噻吩-5-基)-2-溴-1-乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

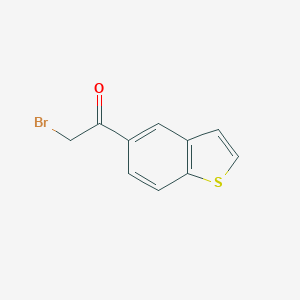

The synthesis of benzothiophene derivatives, including 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone, can involve multiple pathways. For instance, one method involves the reaction of (2-bromophenyl)acetonitrile with Na2S2O3 in the presence of a palladium catalyst or by treating 2-bromo-1-benzothiophene with piperidine under specific conditions. Such methodologies highlight the versatility and complexity of synthesizing benzothiophene derivatives, with variations in procedures leading to different substituents on the benzothiophene core (Petrov, Popova, & Androsov, 2015).

Molecular Structure Analysis

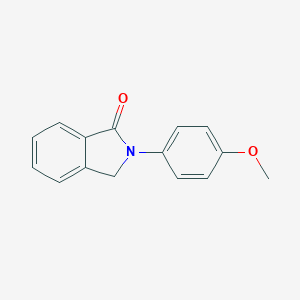

The molecular structure of benzothiophene derivatives, including our compound of interest, is pivotal for understanding its chemical behavior. X-ray diffraction studies provide insights into the crystal structure, enabling the analysis of bond lengths, angles, and overall molecular geometry. For similar compounds, such analysis has shown the stability of the molecule arising from hyper-conjugative interactions and charge delocalization, which is crucial for understanding the reactivity and interaction with biological targets (Mary et al., 2015).

科学研究应用

Summary of Application

This compound is produced using 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone as a starting compound. The resulting product, 1-(3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol or its salts, is useful as a remedy for diseases of the central and peripheral nerves .

Methods of Application/Experimental Procedures

The production process involves a reduction reaction with the addition of an activator in the presence of an alkali metal borohydride (such as sodium borohydride). The activator can be a protonic acid (such as sulphuric acid, hydrogen chloride, and trifluoroacetic acid), a methylating agent (such as dimethyl sulphate), or a silylating agent (such as trimethylsilyl chloride) .

Results/Outcomes: The process is described as a safe method for the mass production of 1-(3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol or its salts .

安全和危害

The safety data sheet for a similar compound, 1-Benzothiophen-5-yl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled .

属性

IUPAC Name |

1-(1-benzothiophen-5-yl)-2-bromoethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrOS/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQPGUCRHJHYIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427623 |

Source

|

| Record name | 1-(1-Benzothiophen-5-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone | |

CAS RN |

1131-87-9 |

Source

|

| Record name | 1-(1-Benzothiophen-5-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)

![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)